molecular formula C16H26N4O2 B12631354 Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate

Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate

Cat. No.: B12631354
M. Wt: 306.40 g/mol
InChI Key: SYVKJCDSMDMMOC-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with an amino group and a pyridine ring, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-amino-2-methylpyridine and piperidine.

    Formation of Intermediate: The piperidine ring is functionalized with a tert-butyl carbamate group using tert-butyl chloroformate in the presence of a base like triethylamine.

    Coupling Reaction: The intermediate is then coupled with 6-amino-2-methylpyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques like column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a drug candidate in various therapeutic areas.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyridine ring and an amino group makes it a valuable intermediate in various synthetic and medicinal chemistry applications .

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

tert-butyl N-[1-(6-amino-2-methylpyridin-3-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C16H26N4O2/c1-11-13(5-6-14(17)18-11)20-9-7-12(8-10-20)19-15(21)22-16(2,3)4/h5-6,12H,7-10H2,1-4H3,(H2,17,18)(H,19,21)

InChI Key

SYVKJCDSMDMMOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)N2CCC(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

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